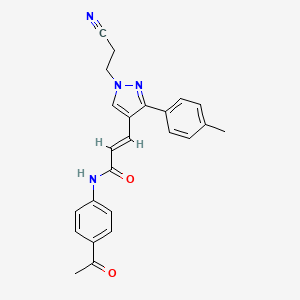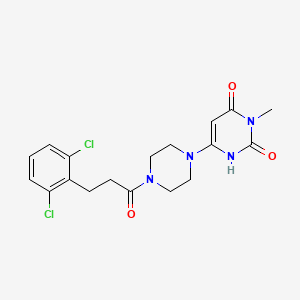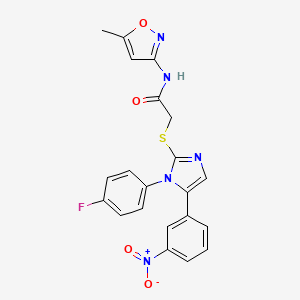
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound known for its unique structure comprising an imidazole ring linked to various aromatic groups. The diverse functional groups present within this molecule grant it the potential for interesting chemical reactivity and wide-ranging applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : 4-Fluoroaniline, 3-Nitrobenzaldehyde, thiourea, and 5-methylisoxazole are some key starting materials.
Synthesis of 1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol: : This compound is synthesized by reacting 4-fluoroaniline and 3-nitrobenzaldehyde under acidic conditions, followed by the addition of thiourea.
Formation of the Acetamide: : The above thiol intermediate is then coupled with 5-methylisoxazole-3-yl-acetyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
For industrial-scale production, continuous-flow synthesis methods are often employed to enhance the yield and efficiency. Catalysis and solvent selection are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: : Nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: : The imidazole ring can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Alkyl halides and bases like sodium hydride (NaH).
Major Products
The products depend on the specific reaction:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Corresponding amines.
Substitution: : Various alkylated or arylated derivatives.
Scientific Research Applications
2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for potential antimicrobial and antifungal activities.
Medicine: : Investigated for possible therapeutic effects due to its bioactive structural motifs.
Industry: : Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily involving:
Binding to Enzymes: : Inhibits or modulates enzymatic activity by binding to the active site.
Molecular Pathways: : Influences pathways such as signal transduction, leading to alterations in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: : Similar structure but with a chlorine substituent.
2-((1-(4-Fluorophenyl)-5-(2-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: : Positional isomer with the nitro group at a different position.
2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-chlorisoxazol-3-yl)acetamide: : Different substitution on the isoxazole ring.
Uniqueness
Its unique combination of functional groups and aromatic rings gives it distinct chemical and biological properties, making it valuable in research for new drug development and material science.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4S/c1-13-9-19(25-31-13)24-20(28)12-32-21-23-11-18(14-3-2-4-17(10-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCDBOFFUNKHJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
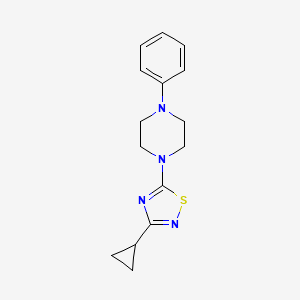
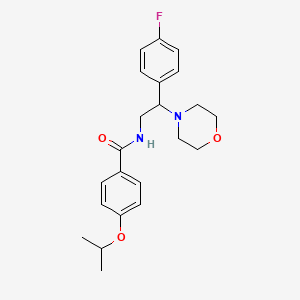
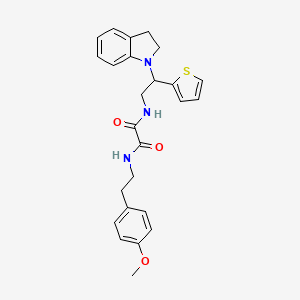
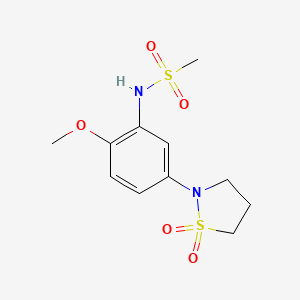
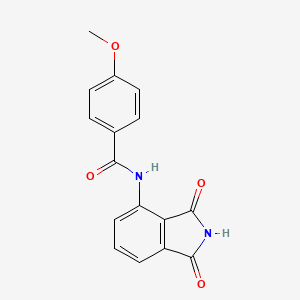
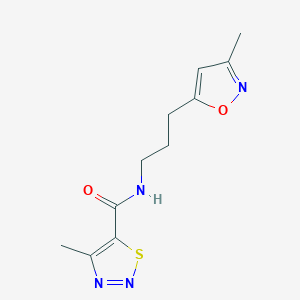
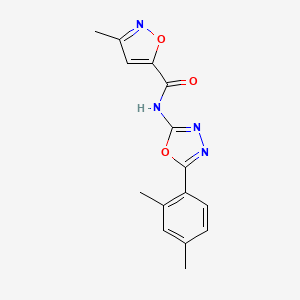
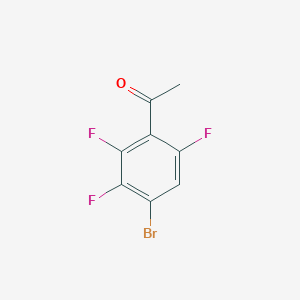
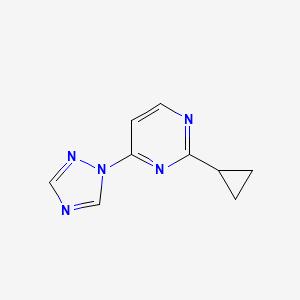
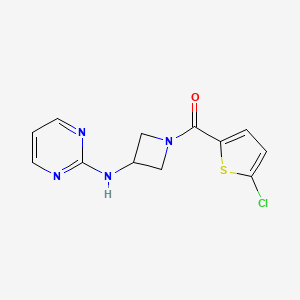
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2361960.png)

